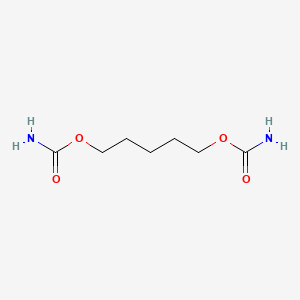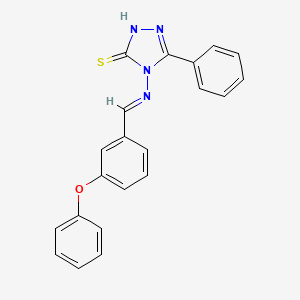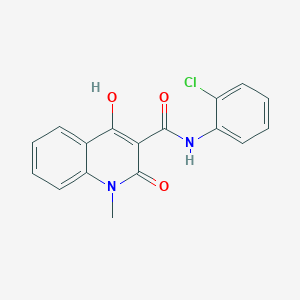
1,5-Pentanediol, dicarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5-Pentanediol, dicarbamate: is a chemical compound that belongs to the class of carbamates It is derived from 1,5-pentanediol, a diol with five carbon atoms, and carbamic acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,5-Pentanediol, dicarbamate can be synthesized through the reaction of 1,5-pentanediol with carbamoyl chloride or carbamic acid derivatives. The reaction typically involves the following steps:
Esterification: 1,5-Pentanediol reacts with carbamoyl chloride in the presence of a base such as pyridine to form the corresponding carbamate ester.
Purification: The reaction mixture is purified using techniques such as distillation or recrystallization to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound often involves the use of continuous flow reactors to ensure high yields and purity. The process may include:
Hydrogenation: Starting from furfural, a biomass-derived compound, 1,5-pentanediol is produced through hydrogenation.
Carbamoylation: The 1,5-pentanediol is then reacted with carbamoyl chloride in a continuous flow reactor to produce this compound.
Analyse Chemischer Reaktionen
Types of Reactions
1,5-Pentanediol, dicarbamate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to form 1,5-pentanediol and carbamic acid.
Oxidation: It can be oxidized to form corresponding carbonyl compounds.
Substitution: It can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or alcohols under mild conditions.
Major Products
Hydrolysis: 1,5-Pentanediol and carbamic acid.
Oxidation: Carbonyl compounds such as aldehydes or ketones.
Substitution: Substituted carbamates.
Wissenschaftliche Forschungsanwendungen
1,5-Pentanediol, dicarbamate has several applications in scientific research:
Polymer Chemistry: Used as a monomer in the synthesis of polyurethanes and polyesters.
Pharmaceuticals: Investigated for its potential use as a drug delivery agent due to its biocompatibility.
Materials Science: Utilized in the development of advanced materials with specific properties such as biodegradability and mechanical strength.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Butanediol, dicarbamate: Similar structure but with four carbon atoms in the diol.
1,6-Hexanediol, dicarbamate: Similar structure but with six carbon atoms in the diol.
Uniqueness
1,5-Pentanediol, dicarbamate is unique due to its specific carbon chain length, which imparts distinct properties such as flexibility and reactivity. Compared to 1,4-butanediol, dicarbamate and 1,6-hexanediol, dicarbamate, it offers a balance between rigidity and flexibility, making it suitable for a wide range of applications.
Eigenschaften
| 78149-92-5 | |
Molekularformel |
C7H14N2O4 |
Molekulargewicht |
190.20 g/mol |
IUPAC-Name |
5-carbamoyloxypentyl carbamate |
InChI |
InChI=1S/C7H14N2O4/c8-6(10)12-4-2-1-3-5-13-7(9)11/h1-5H2,(H2,8,10)(H2,9,11) |
InChI-Schlüssel |
NEMGHZMONCORDC-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCOC(=O)N)CCOC(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-(2,2,2-trichloro-1-{[(4-methylphenyl)carbamothioyl]amino}ethyl)heptanamide](/img/structure/B11999665.png)




![4-({(E)-[4-(diethylamino)phenyl]methylidene}amino)-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11999689.png)
![4-[(E)-{[4-(4-chlorophenyl)piperazin-1-yl]imino}methyl]-2,6-dimethoxyphenyl acetate](/img/structure/B11999695.png)

![Spiro[bicyclo[2.2.1]heptane-2,2'-oxirane]](/img/structure/B11999702.png)

